(4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one
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Overview
Description
(4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its application in asymmetric synthesis, particularly in the formation of enantiomerically pure compounds. Its unique structure, featuring both benzyl and benzyloxy groups, contributes to its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the benzyl group: This step often involves the use of benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the benzyloxy group: This can be done through a nucleophilic substitution reaction using benzyloxy methyl chloride and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate precise control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the oxazolidinone ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted oxazolidinones.
Scientific Research Applications
(4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one is widely used in scientific research due to its versatility:
Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of (4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one involves its ability to act as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction intermediates. The molecular targets include various enzymes and receptors that interact with the chiral centers of the compound, influencing the outcome of the reactions.
Comparison with Similar Compounds
Similar Compounds
- (4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one
- (4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]pentanoyl]-1,3-oxazolidin-2-one
- (4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]hexanoyl]-1,3-oxazolidin-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of benzyl and benzyloxy groups, which provide distinct steric and electronic properties. These properties enhance its effectiveness as a chiral auxiliary and its reactivity in various chemical transformations .
Properties
IUPAC Name |
(4R)-4-benzyl-3-[(2S)-2-(phenylmethoxymethyl)butanoyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-19(15-26-14-18-11-7-4-8-12-18)21(24)23-20(16-27-22(23)25)13-17-9-5-3-6-10-17/h3-12,19-20H,2,13-16H2,1H3/t19-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXBKCGCQQBIKE-VQTJNVASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC=CC=C1)C(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](COCC1=CC=CC=C1)C(=O)N2[C@@H](COC2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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